3-[3-(Dimethylamino)propoxy]aniline
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Overview
Description
3-[3-(Dimethylamino)propoxy]aniline is an organic compound with the molecular formula C11H18N2O. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and ketones . This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propoxy]aniline typically involves the reaction of 3-chloroaniline with 3-dimethylaminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-chloroaniline attacks the carbon atom of 3-dimethylaminopropanol, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propoxy]aniline undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-[3-(Dimethylamino)propoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propoxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)propylamine
- 3-(Dimethylamino)propyl chloride
- 3-(Dimethylamino)propyl alcohol
Uniqueness
3-[3-(Dimethylamino)propoxy]aniline is unique due to its specific structural features, which include the presence of both an aniline and a dimethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
IUPAC Name |
3-[3-(dimethylamino)propoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,4,7-8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNCMEQKRXCLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651244 |
Source
|
Record name | 3-[3-(Dimethylamino)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-26-8 |
Source
|
Record name | 3-[3-(Dimethylamino)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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